molecular formula C4H6Cl2O4S B017382 (2S,3S)-1,4-Dichlorobutane-diol Sulfate CAS No. 190850-76-1

(2S,3S)-1,4-Dichlorobutane-diol Sulfate

Cat. No. B017382
M. Wt: 221.06 g/mol
InChI Key: RIWLWZZVVQCXJG-QWWZWVQMSA-N
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Description

"(2S,3S)-1,4-Dichlorobutane-diol Sulfate" refers to a chiral diol compound with two chloride substituents and a sulfate group. This compound's unique structure suggests its potential relevance in specific organic synthesis pathways and the study of stereochemistry.

Synthesis Analysis

While direct synthesis specific to "(2S,3S)-1,4-Dichlorobutane-diol Sulfate" is not detailed in the available literature, compounds with similar structures undergo reactions like sulfonation or chlorination to introduce sulfate or chloride groups. For example, organometallic reactions involving sulfonating agents such as sulfur trioxide or chlorosulfuryl chloride can introduce sulfate groups into organic molecules (Dubac et al., 1970).

Molecular Structure Analysis

The molecular structure of compounds similar to "(2S,3S)-1,4-Dichlorobutane-diol Sulfate" often involves detailed analysis using spectroscopic methods such as FT-IR, FT-Raman, and NMR. These techniques can elucidate the compound's configuration and conformation, providing insights into its stereochemistry and electronic properties (Vanasundari et al., 2018).

Chemical Reactions and Properties

Chemical properties of such compounds can be characterized by their reactivity towards other chemical agents. For instance, the presence of chloride and sulfate groups can significantly influence a compound's reactivity, making it a potential candidate for substitution reactions, sulfonation, and as an intermediate in organic synthesis pathways. The sulfonation of chlorinated organics, for example, can lead to a variety of products depending on the reaction conditions and the nature of the substituents (Petrov et al., 1958).

Scientific Research Applications

1. Chemical Synthesis and Material Applications

  • (2S,3S)-1,4-Dichlorobutane-diol Sulfate is used in the synthesis of various chemical compounds. For instance, it reacts with different pyridines to form pyridinium salts and sulfanyl-substituted [3]-cumulenes and thiophenes, demonstrating its utility in organic synthesis and material science (Rahimi, Gjikaj, & Schmidt, 2009).

2. Studies in Toxicology

  • 1,4-Dichlorobutane, a related compound, has been studied for its toxicological properties. Such studies include genotoxicity tests, repeated-dose toxicity tests, and reproductive/developmental toxicity screening in rats, providing insights into its safety profile (Igarashi et al., 2020).

3. Environmental Chemistry and Pollution Treatment

  • Research has focused on the degradation of pollutants using derivatives of 1,4-Dichlorobutane. For example, sulfate radical-based oxidation processes using sulfates have been employed to degrade herbicides in water, demonstrating its potential application in environmental remediation and water treatment (Kermani et al., 2018).

Safety And Hazards

The safety data sheet for similar compounds suggests that they can cause serious eye damage . It is recommended to wear eye protection and face protection when handling these compounds .

Future Directions

Sulfatases, like the ones that act on “(2S,3S)-sulfated pterosin C”, have potential applications in marine carbon cycling and as potential biocatalysts for the production of a variety of novel tailor-made sulfated oligomers, which are useful products in pharmaceutical or cosmetic applications .

properties

IUPAC Name

(4S,5S)-4,5-bis(chloromethyl)-1,3,2-dioxathiolane 2,2-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6Cl2O4S/c5-1-3-4(2-6)10-11(7,8)9-3/h3-4H,1-2H2/t3-,4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIWLWZZVVQCXJG-QWWZWVQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(OS(=O)(=O)O1)CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H](OS(=O)(=O)O1)CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6Cl2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70456217
Record name (2S,3S)-1,4-Dichlorobutane-diol Sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70456217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,3S)-1,4-Dichlorobutane-diol Sulfate

CAS RN

190850-76-1
Record name (2S,3S)-1,4-Dichlorobutane-diol Sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70456217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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